1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine
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Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,3-oxazole, piperidine, and phenyl rings. The 1,3-oxazole ring is known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions . The piperidine ring can act as a base, accepting a proton to form a positively charged species . The phenyl ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,3-oxazole ring could increase its solubility in polar solvents . The piperidine ring could influence its basicity . The phenyl ring could contribute to its UV/Vis absorption properties .Safety and Hazards
Future Directions
Given the presence of several functional groups and structural features in this compound, it could be a candidate for further study in various fields, including medicinal chemistry, materials science, and synthetic chemistry . Its potential biological activity could be explored through in vitro and in vivo studies . Its physical and chemical properties could be studied in more detail to better understand its behavior and potential applications .
properties
IUPAC Name |
(4-methyl-1,3-oxazol-5-yl)-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O2/c1-15-19(30-14-25-15)20(29)28-7-3-6-18(13-28)27-10-8-26(9-11-27)17-5-2-4-16(12-17)21(22,23)24/h2,4-5,12,14,18H,3,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCLMQHBOOXVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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